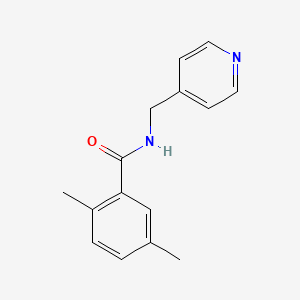
2,5-dimethyl-N-(4-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-N-(4-pyridinylmethyl)benzamide, also known as DPMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. DPMBA belongs to the class of benzamide derivatives and has a molecular formula of C16H17N3O.
Mecanismo De Acción
The mechanism of action of 2,5-dimethyl-N-(4-pyridinylmethyl)benzamide is not fully understood. However, it has been suggested that 2,5-dimethyl-N-(4-pyridinylmethyl)benzamide acts by inhibiting the production of prostaglandins, which are known to cause inflammation and pain. 2,5-dimethyl-N-(4-pyridinylmethyl)benzamide has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and physiological effects:
2,5-dimethyl-N-(4-pyridinylmethyl)benzamide has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. 2,5-dimethyl-N-(4-pyridinylmethyl)benzamide has also been shown to have a neuroprotective effect, which may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dimethyl-N-(4-pyridinylmethyl)benzamide has several advantages for lab experiments. It is readily available and easy to synthesize. It also has a high purity and stability. However, one limitation of 2,5-dimethyl-N-(4-pyridinylmethyl)benzamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 2,5-dimethyl-N-(4-pyridinylmethyl)benzamide research. One potential area of research is the development of 2,5-dimethyl-N-(4-pyridinylmethyl)benzamide derivatives with improved solubility and bioavailability. Another area of research is the study of 2,5-dimethyl-N-(4-pyridinylmethyl)benzamide's potential use in treating other diseases such as diabetes and cardiovascular diseases. Additionally, the mechanism of action of 2,5-dimethyl-N-(4-pyridinylmethyl)benzamide needs to be further elucidated to fully understand its potential applications in medicine.
Conclusion:
In conclusion, 2,5-dimethyl-N-(4-pyridinylmethyl)benzamide is a promising chemical compound with potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its anti-inflammatory, analgesic, and neuroprotective properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop 2,5-dimethyl-N-(4-pyridinylmethyl)benzamide derivatives with improved solubility and bioavailability.
Métodos De Síntesis
The synthesis of 2,5-dimethyl-N-(4-pyridinylmethyl)benzamide involves the reaction of 2,5-dimethylbenzoyl chloride with 4-pyridinemethanol in the presence of a base such as triethylamine. The reaction occurs at room temperature and the product is obtained in high yield after purification.
Aplicaciones Científicas De Investigación
2,5-dimethyl-N-(4-pyridinylmethyl)benzamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 2,5-dimethyl-N-(4-pyridinylmethyl)benzamide has also been studied for its potential use in treating various diseases such as cancer, Alzheimer's, and Parkinson's.
Propiedades
IUPAC Name |
2,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-3-4-12(2)14(9-11)15(18)17-10-13-5-7-16-8-6-13/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEWGUNUGBAWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(4-pyridinylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(acetylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5731292.png)
![2-[4-(dimethylamino)phenyl]-4-(2-furyl)-6H-1,3-oxazin-6-one](/img/structure/B5731298.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5731309.png)
![(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5731311.png)

![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5731315.png)


![4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5731327.png)
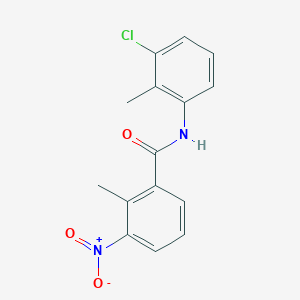
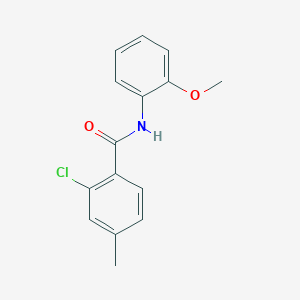
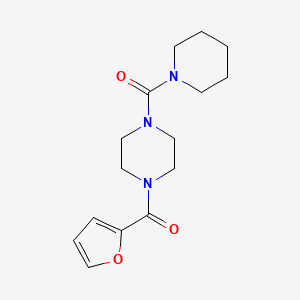
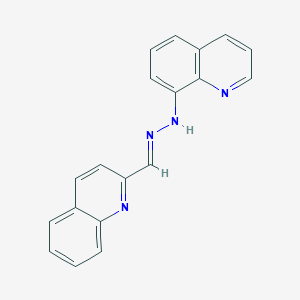
![3-(2-methyl-2-propen-1-yl)-5-(2-thienyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5731363.png)